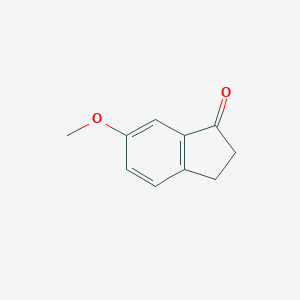

6-Metoxi-1-indanona

Descripción general

Descripción

6-Methoxy-1-indanone, also known as 6-Methoxy-1-indanone, is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Methoxy-1-indanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338231. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methoxy-1-indanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1-indanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Producción de Biocombustible

6-Metoxi-1-indanona: se ha estudiado por su potencial en la producción de biocombustibles avanzados. Las propiedades energéticas del compuesto, como su entalpía de formación y sublimación, son cruciales para comprender su comportamiento durante la mejora del bioaceite de pirólisis . Este proceso implica la descomposición térmica de la biomasa para producir un producto líquido que puede refinarse posteriormente en biocombustible. La presencia de un grupo metoxi en This compound contribuye a una disminución en la entalpía de formación en fase gaseosa, lo cual es beneficioso para el balance energético en la producción de biocombustibles .

Síntesis Farmacéutica

En la investigación farmacéutica, This compound sirve como precursor en la síntesis de varios compuestos. Una aplicación notable es su uso en la síntesis de 5-metoxi-ninhydrina (2,2-dihidroxi-5-metoxi-1,3-indandiona), que es un compuesto de interés debido a sus posibles propiedades medicinales . La capacidad de sintetizar tales derivados amplía el rango de posibles moléculas farmacológicamente activas que se pueden explorar para el desarrollo de fármacos.

Química Analítica

This compound: se puede utilizar como estándar en estudios calorimétricos debido a sus entalpías de combustión y sublimación bien definidas. Estas propiedades son esenciales para calibrar instrumentos y validar técnicas experimentales en química analítica . Las mediciones precisas de estos efectos energéticos son necesarias para el análisis cuantitativo de sustancias y la determinación de sus propiedades termodinámicas.

Química Computacional

Las propiedades del compuesto se han investigado mediante cálculos ab initio de alto nivel, proporcionando información sobre sus efectos energéticos y deslocalización de densidad electrónica . Los estudios computacionales de This compound ayudan a comprender la influencia de la sustitución de metoxi en el núcleo de indanona y pueden guiar el diseño de nuevos compuestos con características energéticas deseadas.

Safety and Hazards

6-Methoxy-1-indanone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Mecanismo De Acción

Target of Action

It’s known that methoxy-substituted cyclic compounds could inhibit estrogen receptor (er) negative breast cancer growth in vitro . More research is needed to identify the specific targets of 6-Methoxy-1-indanone.

Mode of Action

It’s known that the reduction of 6-methoxy-1-indanone with sodium or lithium in alcohol and liquid ammonia goes with complete hydrogenolysis of the carbonyl group and formation of 4,7-dihydro-5-methoxyindan .

Biochemical Pathways

It’s known that 6-methoxy-1-indanone was used in the synthesis of 5-methoxyninhydrin .

Result of Action

It’s known that the reduction of 6-methoxy-1-indanone with sodium or lithium in alcohol and liquid ammonia results in the formation of 4,7-dihydro-5-methoxyindan .

Análisis Bioquímico

Biochemical Properties

6-Methoxy-1-indanone is found in the form of two structural isomers, both of which have the same pharmacokinetic properties . They are potent inhibitors of 5-HT1A receptors .

Cellular Effects

6-Methoxy-1-indanone has inhibitory activity on the MT2 receptors, which are present in the central nervous system . This suggests that 6-Methoxy-1-indanone may influence cell function by modulating receptor activity.

Molecular Mechanism

Its inhibitory activity on 5-HT1A and MT2 receptors suggests that it may exert its effects through binding interactions with these receptors, potentially leading to enzyme inhibition or activation and changes in gene expression .

Propiedades

IUPAC Name |

6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGDLLGKMWVCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318971 | |

| Record name | 6-Methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-25-1 | |

| Record name | 6-Methoxy-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13623-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

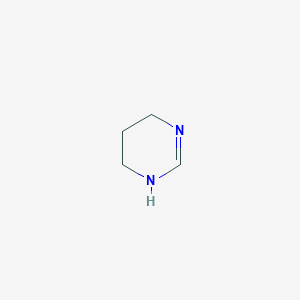

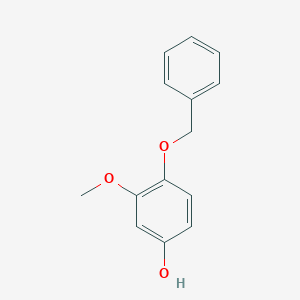

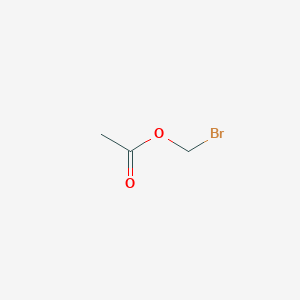

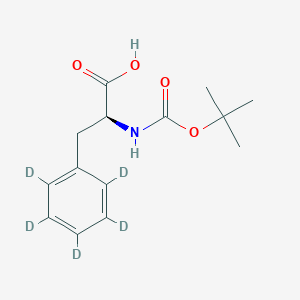

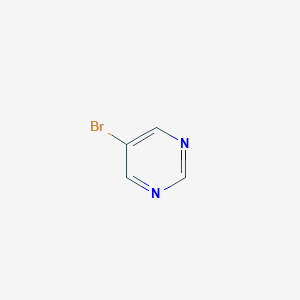

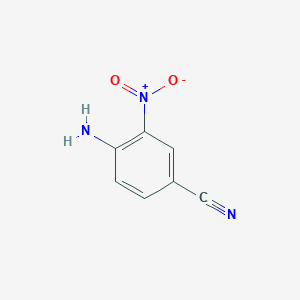

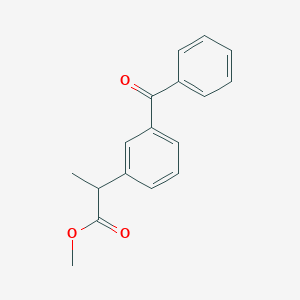

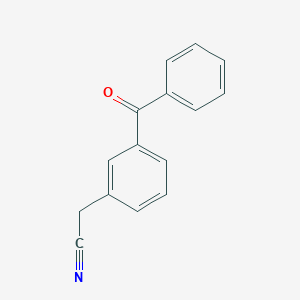

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-methoxy-1-indanone?

A1: The molecular formula of 6-methoxy-1-indanone is C10H10O2, and its molecular weight is 162.18 g/mol.

Q2: Has the crystal structure of 6-methoxy-1-indanone or its derivatives been determined?

A: Yes, the crystal structures of several derivatives have been determined. These include the 2,5-dimethyl-6-methoxy-1-indanone dimer [] and 2-(1’-Hydroxycyclopropyl)-2,5-dimethyl-6-methoxy-1-indanone []. These studies provide valuable insights into the three-dimensional structure and potential interactions of these compounds.

Q3: Can 6-methoxy-1-indanone be synthesized from readily available starting materials?

A: Yes, 6-methoxy-1-indanone can be synthesized via polyphosphoric acid (PPA) catalyzed cyclization of 3-(4-methoxyphenyl)propionic acid. [] The yield of this reaction can be influenced by the ratio of PPA to the starting material.

Q4: Are there alternative synthetic routes to obtain ninhydrin derivatives like 5-methoxyninhydrin starting from 6-methoxy-1-indanone?

A: Yes, a novel and efficient two-step synthesis utilizes commercially available 6-methoxy-1-indanone as a starting material to obtain 5-methoxyninhydrin (2,2-dihydroxy-5-methoxy-1,3-indanedione). [] This method highlights the versatility of 6-methoxy-1-indanone as a building block for more complex molecules.

Q5: Have lanthanide shift reagents been used to study 6-methoxy-1-indanone?

A: Yes, researchers have used the lanthanide shift reagent Yb(fod)3 to study the 13C and 1H NMR spectra of 6-methoxy-1-indanone. [] This approach, along with the lanthanide induced shift (LIS) ratio method, helped in assigning 13C NMR signals and provided insights into the geometry of the lanthanide shift reagent-substrate complex.

Q6: Has 6-methoxy-1-indanone been identified in natural sources?

A: Yes, 6-methoxy-1-indanone has been identified as a constituent of the n-hexane extract from Zosimia absinthifolia (Vent.) Link. [] This plant, belonging to the Umbelliferae family, contains a significant amount of 6-methoxy-1-indanone (12.2%) in its extract, suggesting a potential natural source for this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine](/img/structure/B23848.png)

![1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone](/img/structure/B23890.png)